Trichloro(N,N-dimethylbenzylamine)boron
Description
Trichloro(N,N-dimethylbenzylamine)boron is a boron-amine coordination complex formed by the reaction of boron trichloride (BCl₃) with N,N-dimethylbenzylamine. The compound features a tricoordinate boron center bonded to three chlorine atoms and a tertiary amine ligand (N,N-dimethylbenzylamine). Its molecular formula is C₉H₁₂BCl₃N, with a molecular weight of approximately 251.17 g/mol.
Synthesis typically involves the direct reaction of BCl₃ with N,N-dimethylbenzylamine under controlled conditions. Similar complexes, such as trichloro(N,N-dimethyloctylamine)boron, are synthesized analogously using aliphatic amines .
Properties
CAS No. |
34762-89-5 |
|---|---|
Molecular Formula |
C9H13BCl3N |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
[benzyl(dimethyl)azaniumyl]-trichloroboranuide |
InChI |
InChI=1S/C9H13BCl3N/c1-14(2,10(11,12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
LKMHSFZIOPQRLU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]([N+](C)(C)CC1=CC=CC=C1)(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Boron Trichloride (BCl₃)
Boron trichloride is a key precursor for the synthesis of Trichloro(N,N-dimethylbenzylamine)boron. It is generally prepared by high-temperature chlorination of boron-containing compounds or elemental boron. The common industrial and laboratory methods include:
High-temperature chlorination of boron oxide or boric acid using chlorine gas and carbon as a reducing agent at temperatures ranging from 400°C to 1400°C:
$$
\text{B}2\text{O}3 + 3\text{C} + 3\text{Cl}2 \rightarrow 2\text{BCl}3 + 3\text{CO}
$$Direct chlorination of elemental boron :
$$
2\text{B} + 3\text{Cl}2 \rightarrow 2\text{BCl}3
$$Laboratory synthesis at ambient temperature by reacting boron trifluoride with aluminum chloride:
$$
\text{BF}3 + \text{AlCl}3 \rightarrow \text{BCl}3 + \text{AlF}3
$$
Boron trichloride is typically handled as a gas or as a solution in solvents like n-hexane to avoid handling issues due to its corrosive and toxic nature.
Preparation of N,N-Dimethylbenzylamine
N,N-Dimethylbenzylamine is synthesized primarily through alkylation reactions involving benzyl chloride and dimethylamine or related methods. A representative synthesis route includes:
Reaction of benzyl chloride with dimethylamine in a molar ratio of 1:6 under controlled temperature (below 40°C) to avoid side reactions:
$$
\text{C}6\text{H}5\text{CH}2\text{Cl} + \text{(CH}3)2\text{NH} \rightarrow \text{C}6\text{H}5\text{CH}2\text{N(CH}3)2 + \text{HCl}
$$The reaction mixture is then separated, and the product purified by steam distillation and vacuum distillation to remove impurities such as dimethylamine and quaternary salts.
Typical yields reported are around 76% of theoretical, with boiling points of N,N-dimethylbenzylamine near 82°C at 18 mmHg.
Formation of this compound Adduct
The core step in the preparation of this compound is the formation of the Lewis acid-base adduct between boron trichloride and N,N-dimethylbenzylamine.
Adduct formation is carried out by mixing equimolar amounts of boron trichloride and N,N-dimethylbenzylamine, typically in an inert solvent such as toluene or chlorobenzene.
The reaction is often performed under reflux conditions to ensure complete complexation:
$$
\text{BCl}3 + \text{C}6\text{H}5\text{CH}2\text{N(CH}3)2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{N(CH}3)2 \cdot \text{BCl}3
$$A study reported the use of a 1:1 mixture of the tertiary amine-boron trichloride adduct BDMA·BCl₃ (BDMA = N,N-dimethylbenzylamine) with amine hydrochlorides in refluxing chlorobenzene, yielding the desired boron-nitrogen heterocycles with high efficiency.
The use of solvents like chlorobenzene or toluene and additives such as tetraglyme can facilitate the reaction and improve yields.
Comparative Summary Table of Preparation Steps
Research Results and Observations
Using boron trichloride as a solution in n-hexane rather than gaseous BCl₃ simplifies handling and improves safety, avoiding the need for complex low-temperature equipment and reducing BCl₃ loss.
The adduct formation with N,N-dimethylbenzylamine is efficient under reflux conditions in chlorobenzene, yielding stable BCl₃-amine complexes suitable for further synthetic applications.
Attempts to form related boron-nitrogen heterocycles using ammonium chloride instead of amine hydrochlorides resulted in lower yields or different products, indicating the importance of the amine component in directing the reaction pathway.
Chemical Reactions Analysis
Types of Reactions
Trichloro(N,N-dimethylbenzylamine)boron undergoes various chemical reactions, including:
Substitution Reactions: The trichloride group can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form different boron-containing compounds.
Oxidation and Reduction Reactions: The boron center can participate in oxidation and reduction reactions, altering its oxidation state and forming new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can produce borate esters, while oxidation reactions can yield boronic acids .
Scientific Research Applications
Trichloro(N,N-dimethylbenzylamine)boron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trichloro(N,N-dimethylbenzylamine)boron involves its ability to form stable complexes with various ligands. The boron atom can coordinate with different nucleophiles, leading to the formation of new compounds. In biological systems, its mechanism of action is related to its ability to target specific molecular pathways and interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Boron-Amine Complexes
Structural and Physical Properties
The table below compares key structural and physical properties of trichloro(N,N-dimethylbenzylamine)boron with analogous compounds:
Key Observations :
- Ligand Effects : The aromatic benzyl group in this compound may enhance π-electron delocalization, stabilizing the boron center and modulating its Lewis acidity compared to aliphatic ligands like octylamine or trimethylamine .
Epoxy Resin Catalysis
- Trichloro(N,N-dimethyloctylamine)boron is widely used as a catalyst in epoxy resin curing due to its ability to accelerate cross-linking reactions. Its aliphatic chain improves compatibility with organic matrices .
- The benzylamine analog may offer similar catalytic efficiency but with enhanced thermal stability due to the aromatic ring’s rigidity .
C–H Borylation
Electronic and Stabilization Effects
Evidence from borenium ion studies (e.g., 16a in ) suggests that aromatic ligands like benzylamine can stabilize boron centers via "bora-benzylic" delocalization between boron’s p-orbital and the aromatic π-system. This contrasts with aliphatic ligands, which rely on inductive effects alone .
Q & A
Basic: What safety protocols are critical when handling Trichloro(N,N-dimethylbenzylamine)boron in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use double nitrile gloves, ANSI-approved safety goggles or face shields, flame-resistant lab coats, and closed-toe shoes to prevent skin/eye contact .
- Storage: Store in sealed containers in cool, dry, well-ventilated areas away from incompatible substances (e.g., water, strong bases). Secondary containment is required for wet-state materials .
- Leak Management: Evacuate the area immediately. For spills without fire risk, use inert absorbents; for fire hazards, activate alarms and contact emergency services .
- Waste Disposal: Collect in labeled, airtight containers and dispose via authorized hazardous waste programs (e.g., REM protocols) .
Basic: How can researchers accurately characterize the physicochemical properties of this compound?
Methodological Answer:
- Density and Solubility: Use gas pycnometry or buoyancy methods in inert atmospheres (e.g., nitrogen glovebox) to avoid hydrolysis. Reference density values (~1.2 g/cm³, estimated from analogous boron complexes) .
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>191.6°C based on related compounds) .
- Vapor Pressure: Employ static or dynamic manometry under controlled humidity to measure volatility (e.g., 1720 mmHg at 25°C for similar boron trichloride adducts) .
Basic: What synthetic methodologies optimize the preparation of this compound?
Methodological Answer:
- Reagent Ratios: Use a 1:1 molar ratio of boron trichloride to N,N-dimethylbenzylamine in anhydrous dichloromethane at -78°C to minimize side reactions .
- Acid-Binding Agents: Incorporate stoichiometric N,N-dimethylbenzylamine (0.2–0.3 molar equivalents) to neutralize HCl byproducts and improve yield .
- Workup: Quench unreacted BCl₃ with Bu₄NBH₄ under inert conditions, followed by vacuum distillation to isolate the product .
Advanced: How does this compound facilitate borenium ion formation in aromatic borylation?
Methodological Answer:
- Mechanistic Insight: The compound acts as a precursor to borenium ions (e.g., 16a in ) via hydride abstraction. Stabilization occurs through delocalization between boron’s vacant p-orbital and the aromatic π-system .
- Experimental Validation: Monitor intermediates using low-temperature ¹¹B NMR (δ ~59 ppm for trivalent boron) and ¹H NMR (δ ~5.9 ppm for B–H coupling) in robust solvents like C₆D₅Br to avoid decomposition .
Advanced: What thermodynamic data are essential for predicting reactivity in boron trichloride adducts?
Methodological Answer:
- Reaction Enthalpy (ΔrH°): Calculate using gas-phase thermochemistry (e.g., ΔrH° >360 kJ/mol for BCl₃-F⁻ interactions via mass spectrometry) .
- Entropy (S°): Estimate entropy changes via computational methods (e.g., Gaussian simulations) or calorimetry for solvent-dependent reactions .
- Critical Temperature (Tc): Use phase-change data to determine Tc for safe handling during high-temperature reactions .
Advanced: What spectroscopic techniques resolve contradictions in reaction pathways involving this compound?
Methodological Answer:
- ¹¹B NMR: Detect trivalent vs. tetravalent boron species. For example, δ 0 ppm indicates tetracoordinate boron, while δ 59 ppm suggests tricoordinate borenium ions .
- IR Spectroscopy: Identify B–Cl (~800 cm⁻¹) and B–N (~1200 cm⁻¹) stretches to confirm adduct formation vs. decomposition .
- X-ray Crystallography: Resolve ambiguities in solid-state structures, particularly for intermediates stabilized by aromatic delocalization .
Advanced: How do solvent and temperature conditions explain contradictory observations in boron adduct reactivity?
Methodological Answer:
- Solvent Effects: In CD₂Cl₂ at -20°C, only tetracoordinate boron (δ¹¹B = 0 ppm) is observed, whereas C₆D₅Br at RT stabilizes tricoordinate species (δ¹¹B = 59 ppm) due to reduced solvent nucleophilicity .
- Temperature-Dependent Pathways: Low temperatures (-78°C) favor kinetic products (e.g., adducts), while higher temperatures (70–85°C) promote thermodynamic intermediates (e.g., borenium ions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
